molecular formula C8H3F3N2O2S B595248 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole CAS No. 1225041-15-5

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B595248
CAS No.: 1225041-15-5
M. Wt: 248.179
InChI Key: XYLUTQBQCRJQFR-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H3F3N2O2S It is a derivative of benzo[d]thiazole, featuring a nitro group and a trifluoromethyl group

Scientific Research Applications

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole typically involves the nitration of 2-(trifluoromethyl)benzo[d]thiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group is replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Amino-2-(trifluoromethyl)benzo[d]thiazole.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole depends on its interaction with molecular targets. The nitro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
  • 2-Amino-6-(trifluoromethyl)benzo[d]thiazole
  • 5-Bromo-2-(methylthio)benzo[d]thiazole

Uniqueness

6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUTQBQCRJQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678580
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225041-15-5
Record name 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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